molecular formula C16H10ClFINS B1392788 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine CAS No. 1131770-46-1

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine

Cat. No.: B1392788
CAS No.: 1131770-46-1
M. Wt: 429.7 g/mol
InChI Key: QMWRODWMUFMTIX-UHFFFAOYSA-N
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Description

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine is a complex organic compound that features a combination of halogenated benzyl, thiophene, and fluoropyridine moieties

Scientific Research Applications

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of benzyl thiophene followed by coupling with fluoropyridine under specific conditions. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include nucleophiles like sodium azide (NaN3) and organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: Similar structure but with different substituents.

    4-(2-Chloro-5-Iodobenzyl)Phenol: Shares the halogenated benzyl group but differs in the core structure.

Uniqueness

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[5-[(2-chloro-5-iodophenyl)methyl]thiophen-2-yl]-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFINS/c17-14-4-2-12(19)7-11(14)8-13-3-5-15(21-13)10-1-6-16(18)20-9-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWRODWMUFMTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC2=CC=C(S2)C3=CN=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678919
Record name 5-{5-[(2-Chloro-5-iodophenyl)methyl]thiophen-2-yl}-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131770-46-1
Record name 5-{5-[(2-Chloro-5-iodophenyl)methyl]thiophen-2-yl}-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 3
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 4
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 5
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 6
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine

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